Cas no 2763890-49-7 ((3R)-2-oxooxolan-3-yl trifluoromethanesulfonate)

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate is a chiral triflate ester derivative commonly employed as a versatile intermediate in organic synthesis. Its key advantages include high reactivity as an electrophile, enabling efficient nucleophilic substitution reactions, particularly in stereoselective transformations. The (3R)-configuration ensures enantioselective control in the formation of chiral building blocks for pharmaceuticals and fine chemicals. The trifluoromethanesulfonate (triflate) group enhances leaving-group ability, facilitating reactions under mild conditions. This compound is particularly valuable in asymmetric synthesis, where its rigid oxolane (tetrahydrofuran) backbone contributes to diastereocontrol. Stability under inert conditions and compatibility with a range of organometallic reagents further enhance its utility in complex molecule assembly.
(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate structure
2763890-49-7 structure
商品名:(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate
CAS番号:2763890-49-7
MF:C5H5F3O5S
メガワット:234.150411367416
CID:5560259
PubChem ID:59465686

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

    • SCHEMBL2632962
    • EN300-37369134
    • [(3R)-2-oxooxolan-3-yl] trifluoromethanesulfonate
    • (3R)-2-oxooxolan-3-yl trifluoromethanesulfonate
    • 2763890-49-7
    • インチ: 1S/C5H5F3O5S/c6-5(7,8)14(10,11)13-3-1-2-12-4(3)9/h3H,1-2H2/t3-/m1/s1
    • InChIKey: QOEKAXKDLQCASA-GSVOUGTGSA-N
    • ほほえんだ: S(C(F)(F)F)(=O)(=O)O[C@H]1C(=O)OCC1

計算された属性

  • せいみつぶんしりょう: 233.98097892g/mol
  • どういたいしつりょう: 233.98097892g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 326
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37369134-0.1g
(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate
2763890-49-7
0.1g
$956.0 2023-07-06
Enamine
EN300-37369134-10.0g
(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate
2763890-49-7
10.0g
$4667.0 2023-07-06
Enamine
EN300-37369134-5.0g
(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate
2763890-49-7
5.0g
$3147.0 2023-07-06
Enamine
EN300-37369134-0.5g
(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate
2763890-49-7
0.5g
$1043.0 2023-07-06
Enamine
EN300-37369134-0.05g
(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate
2763890-49-7
0.05g
$912.0 2023-07-06
Enamine
EN300-37369134-0.25g
(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate
2763890-49-7
0.25g
$999.0 2023-07-06
Enamine
EN300-37369134-2.5g
(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate
2763890-49-7
2.5g
$2127.0 2023-07-06
Enamine
EN300-37369134-1.0g
(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate
2763890-49-7
1.0g
$1086.0 2023-07-06

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate 関連文献

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonateに関する追加情報

Comprehensive Overview of (3R)-2-oxooxolan-3-yl trifluoromethanesulfonate (CAS No. 2763890-49-7)

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate (CAS No. 2763890-49-7) is a specialized organic compound gaining attention in pharmaceutical and fine chemical research. Its unique structure, featuring a trifluoromethanesulfonate (triflate) group attached to a 2-oxooxolan-3-yl backbone, makes it a valuable intermediate in asymmetric synthesis and drug development. Researchers are increasingly exploring its applications in chiral building blocks, catalysis, and bioconjugation, aligning with the growing demand for enantioselective methodologies.

The compound’s CAS No. 2763890-49-7 is frequently searched in academic and industrial databases, reflecting its relevance in modern synthetic chemistry. Recent trends highlight its potential in peptide modification and prodrug design, areas where triflate esters are prized for their reactivity. Users often inquire about its stability under aqueous conditions, handling protocols, and commercial availability, indicating practical concerns alongside scientific interest.

From a structural perspective, the (3R)-configuration of this molecule is critical for stereocontrol in reactions. Its oxolan-3-yl trifluoromethanesulfonate moiety acts as a versatile leaving group, enabling nucleophilic substitutions with high efficiency. This property is leveraged in cross-coupling reactions and polymer chemistry, where precision and yield optimization are paramount. Discussions on platforms like Reaxys and SciFinder often focus on its role in green chemistry initiatives, as researchers seek sustainable alternatives to traditional reagents.

In the context of AI-assisted drug discovery, (3R)-2-oxooxolan-3-yl trifluoromethanesulfonate has emerged as a candidate for virtual screening due to its modular reactivity. Computational chemists analyze its electrophilic character and hydrogen-bonding capacity to predict novel applications. Meanwhile, patent filings reveal its use in biodegradable materials and enzyme inhibitors, addressing broader industrial needs.

Safety and storage guidelines for CAS No. 2763890-49-7 emphasize inert atmosphere handling to preserve its integrity. While not classified as hazardous, its moisture-sensitive nature necessitates desiccated storage, a detail frequently queried by laboratory personnel. Analytical techniques like NMR spectroscopy and HPLC-MS are standard for purity verification, ensuring compliance with Good Manufacturing Practices (GMP).

The compound’s synthesis typically involves stereoselective oxidation followed by triflate esterification, with yields optimized via microwave-assisted or flow chemistry methods. These innovations resonate with the high-throughput synthesis trends dominating modern labs. Additionally, its compatibility with photoredox catalysis and electrochemical reactions positions it at the forefront of cutting-edge methodologies.

In summary, (3R)-2-oxooxolan-3-yl trifluoromethanesulfonate (CAS No. 2763890-49-7) exemplifies the intersection of chiral chemistry and applied research. Its adaptability across disciplines—from medicinal chemistry to material science—ensures sustained relevance. As synthetic strategies evolve, this compound will likely remain a keystone intermediate in the quest for innovative molecular solutions.

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